4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring with a thiadiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the chloro and ethyl groups: These groups can be added through electrophilic substitution reactions.
Formation of the thiadiazole moiety: This involves the reaction of a thioamide with hydrazine and an appropriate oxidizing agent.
Coupling of the pyrazole and thiadiazole moieties: This step typically involves a sulfonamide coupling reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also interact with various proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the thiadiazole moiety.
5-ethyl-1,3,4-thiadiazole-2-amine: Contains the thiadiazole moiety but lacks the pyrazole ring.
Uniqueness
4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring and a thiadiazole moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C16H17ClN6O3S2 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17ClN6O3S2/c1-3-13-19-20-16(27-13)22-28(25,26)11-7-5-10(6-8-11)18-15(24)14-12(17)9-23(4-2)21-14/h5-9H,3-4H2,1-2H3,(H,18,24)(H,20,22) |
InChI Key |
DUYWLYDWYZXABO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3Cl)CC |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3Cl)CC |
Origin of Product |
United States |
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